(E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate
Description
(E)-tert-Butyl 3-(2-nitrovinyl)piperidine-1-carboxylate (molecular formula: C₁₃H₁₈N₂O₂) is a piperidine-based compound distinguished by a nitrovinyl substituent at the 3-position and a tert-butyl ester group. The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets . The nitrovinyl group introduces significant reactivity, enabling participation in nucleophilic additions and cycloadditions, which are pivotal for derivatization in drug discovery .
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-2-nitroethenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(15)13-7-4-5-10(9-13)6-8-14(16)17/h6,8,10H,4-5,7,9H2,1-3H3/b8-6+ |
InChI Key |
IEWSHPFMIMUZSI-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of (E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with nitroalkenes. One common method is the condensation reaction between a piperidine derivative and a nitroalkene in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
Nitrovinyl Group Transformations
The nitrovinyl group enables diverse reactivity:
-
Hydroboration : The nitrovinyl moiety can participate in hydroboration reactions, such as with pinacolborane and Ir catalysts, to yield boronated intermediates .
-
Cyclization : Diphenyl cyanocarbonimidate reacts with tert-butyl piperidine derivatives to form fused rings, such as benzo[d]imidazoles .
-
Epoxide Formation : While not directly observed for this compound, analogous tert-butyl dihydropyridine derivatives undergo epoxidation with mCPBA, suggesting potential for similar transformations .
Structural Analog Comparisons
The compound’s nitrovinyl group differentiates it from related piperidine derivatives:
| Compound | Structural Feature | Key Reaction Pathways |
|---|---|---|
| tert-butyl 3-aminopiperidine-1-carboxylate | Amino group substitution | Neuroactive property modulation |
| (E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate | Nitrovinyl group | Hydroboration, cyclization |
| tert-butyl 4-methylidenepiperidine-1-carboxylate | Methylene group | Hydroboration, cross-coupling |
Stability and Reactivity
The nitrovinyl group confers high reactivity due to its electron-withdrawing nature. E/Z isomerization is minimized under controlled conditions, with >97% E-selectivity reported in analogous systems . Acidic deprotection (e.g., TFA in DCM) removes Boc groups without destabilizing the nitrovinyl moiety .
Scientific Research Applications
Medicinal Chemistry
(E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate has been investigated for its anticancer properties . Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including glioblastoma and cervical cancer cells. For instance, in vitro assays indicated an IC50 value of 400 µM for U251 glioblastoma cells, demonstrating significant efficacy in reducing cell numbers and altering gene expression profiles associated with tumor growth .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| U251 (Glioblastoma) | 400 | Significant decrease in proliferation |
| HeLa (Cervical) | Not specified | Potential cytotoxic effects |
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Nucleophilic Substitution : The nitro group can be replaced by other nucleophiles under appropriate conditions.
- Reduction Reactions : The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Oxidation Reactions : The piperidine ring can be oxidized to form various derivatives.
These reactions expand the utility of this compound in synthetic chemistry, enabling the development of new compounds with potential biological activities .
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer properties of this compound was conducted using U251 glioblastoma cell lines. The study revealed that treatment with this compound led to a marked decrease in cell proliferation and altered expression of genes associated with cancer progression. These findings suggest its potential as a therapeutic agent against aggressive tumors .
Case Study 2: Synthetic Applications
In another study, researchers utilized this compound as a precursor for synthesizing novel piperidine derivatives through nucleophilic substitution reactions. The resulting compounds exhibited varying degrees of biological activity, showcasing the versatility of this compound in generating new chemical entities for further research .
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Thermodynamic and Pharmacokinetic Properties
- Solubility and Bioavailability: tert-Butyl 3-(propoxycarbonylamino)piperidine-1-carboxylate shows improved solubility due to its alkoxy group, whereas the nitrovinyl group’s hydrophobicity may limit the target compound’s aqueous solubility .
- Metabolic Stability: Ethoxycarbonylamino derivatives demonstrate resistance to hepatic degradation, while the nitrovinyl group’s susceptibility to reduction could influence metabolic pathways .
Biological Activity
(E)-tert-butyl 3-(2-nitrovinyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- Functional Groups : Piperidine ring, nitrovinyl group, and tert-butyl ester.
The mechanism of action for this compound is primarily linked to its interaction with biological targets such as enzymes and receptors. The nitrovinyl moiety may facilitate electron transfer processes or act as a reactive electrophile, potentially leading to the inhibition of specific enzymatic pathways or modulation of receptor activity.
Enzyme Inhibition
Research indicates that piperidine derivatives, including this compound, can act as enzyme inhibitors. For instance, studies have shown that certain piperidine compounds inhibit tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis, which has implications for treating conditions like depression and anxiety disorders .
Antimicrobial Properties
Piperidine derivatives have also been studied for their antimicrobial properties. A related compound demonstrated significant activity against various bacterial strains, suggesting that this compound may exhibit similar effects .
Study on Antimicrobial Activity
A study evaluated several piperidine derivatives for their antimicrobial efficacy. The results indicated that compounds with nitro groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts. This suggests that this compound may possess significant antimicrobial potential due to its structural features .
Pharmacological Profile
In a pharmacological study focusing on the modulation of serotonin pathways, it was found that piperidine derivatives could effectively reduce serotonin levels in specific tissues without affecting central nervous system serotonin levels. This selective inhibition is crucial for developing treatments for gastrointestinal disorders without central side effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
